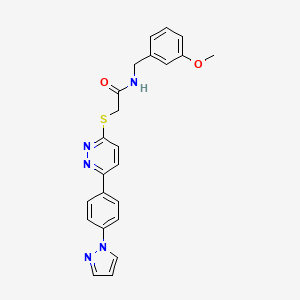
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, is a complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical and physical properties, synthesis, and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions, as described in the third paper. The product is typically crystallized using a solvent mixture, such as toluene and methanol, to achieve the desired purity and crystalline form . This suggests that a similar approach could be employed for the synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, with careful consideration of the reagents and conditions to accommodate the thio and methoxybenzyl functional groups.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters, which are found to be in agreement with theoretical calculations . For our compound of interest, similar analytical techniques would likely be used to elucidate its structure, including the positions of the pyrazol, pyridazin, and methoxybenzyl groups.
Chemical Reactions Analysis
Although the provided papers do not detail specific reactions for the compound , they do mention that the molecules they studied are held together by strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the compounds. Therefore, it is reasonable to infer that 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide would also exhibit specific reactivity patterns based on its functional groups and intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest can be deduced from their molecular electrostatic potential, HOMO and LUMO analysis, and first hyperpolarizability . These properties are indicative of the compound's charge transfer capabilities and its potential role in nonlinear optics. The vibrational frequencies and corresponding assignments provide additional insights into the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization . For 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide, similar analyses would be required to fully understand its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds related to the chemical structure of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide have shown promise in anticancer research. For instance, Al-Sanea et al. (2020) synthesized derivatives of this compound that exhibited significant cancer cell growth inhibition against various cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds structurally similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide. Saravanan et al. (2010) found that some derivatives exhibited significant antibacterial and antifungal activities (Saravanan et al., 2010). Another study by Shamroukh et al. (2013) indicated that β-enaminonitrile derivatives of this compound class showed substantial antimicrobial efficacy (Shamroukh et al., 2013).
Antioxidant Properties
Compounds with a similar structural framework have demonstrated potent antioxidant activities. This is evident in the study by Chkirate et al. (2019), where pyrazole-acetamide derivatives exhibited significant antioxidant activity (Chkirate et al., 2019).
Anti-inflammatory and Analgesic Effects
Research also indicates the potential of these compounds in anti-inflammatory and analgesic applications. For example, Sunder et al. (2013) synthesized derivatives that showed significant anti-inflammatory activity (Sunder et al., 2013). Additionally, Saravanan et al. (2011) reported that certain synthesized thiazole derivatives exhibited noteworthy analgesic activities (Saravanan et al., 2011).
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLQWQMFDJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
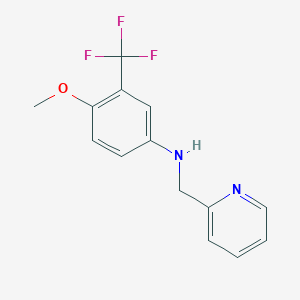
![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)
![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)
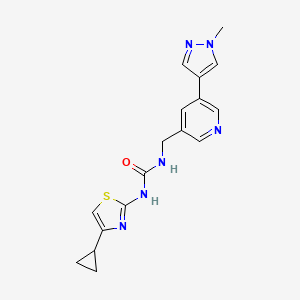
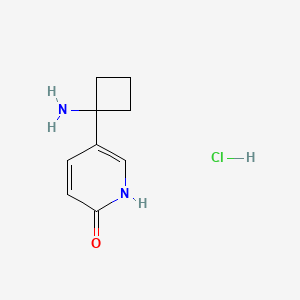

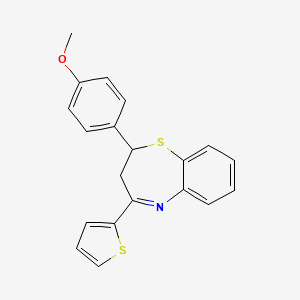

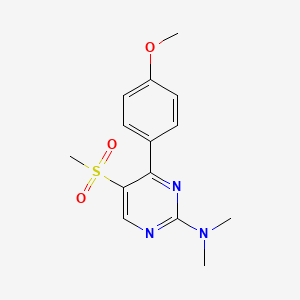
![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)
![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)